4-Methoxy-3-(trifluoromethoxy)phenylacetonitrile

Description

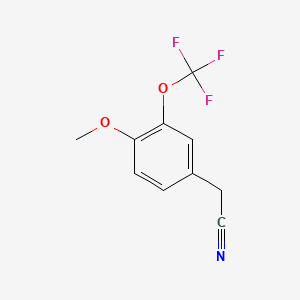

4-Methoxy-3-(trifluoromethoxy)phenylacetonitrile (IUPAC name: 2-[4-methoxy-3-(trifluoromethyl)phenyl]acetonitrile) is a fluorinated aromatic nitrile compound. Its molecular formula is C₁₀H₈F₃NO, with a molecular weight of 215.18 g/mol and a melting point range of 50–53°C . This compound is characterized by:

- A methoxy (-OCH₃) group at the para position of the benzene ring.

- A trifluoromethoxy (-OCF₃) substituent at the meta position.

- A nitrile (-CN) functional group attached to the benzylic carbon.

It is primarily utilized in pharmaceutical and agrochemical research due to the electron-withdrawing effects of the trifluoromethoxy group, which enhance metabolic stability and binding affinity .

Properties

IUPAC Name |

2-[4-methoxy-3-(trifluoromethoxy)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO2/c1-15-8-3-2-7(4-5-14)6-9(8)16-10(11,12)13/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCXKGJQTLIKAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC#N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Methoxy-3-(trifluoromethoxy)phenylacetonitrile (CAS No. 853771-93-4) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by the presence of methoxy and trifluoromethoxy groups, suggests possible interactions with various biological targets, making it a subject of interest in drug discovery and development.

The molecular formula of this compound is C10H8F3NO2. The incorporation of trifluoromethyl groups is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethoxy group can increase binding affinity to targets, potentially enhancing the efficacy of the compound.

- Enzyme Inhibition : Studies have indicated that compounds with similar structures may inhibit key enzymes involved in metabolic pathways, such as lipases and kinases, which are critical in lipid metabolism and cellular signaling.

- Cellular Effects : The compound may influence cell signaling pathways, gene expression, and overall cellular metabolism, leading to changes in cell proliferation and survival.

Cytotoxicity Studies

Recent research has evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, studies conducted on A549 (lung cancer), HT-29 (colon cancer), and B-16 (melanoma) cell lines have shown varying degrees of antiproliferative activity.

| Cell Line | IC50 (μM) | Observations |

|---|---|---|

| A549 | 15 | Moderate inhibition of growth |

| HT-29 | 10 | Significant reduction in viability |

| B-16 | 20 | Lower sensitivity compared to A549 |

These results suggest that the compound exhibits selective cytotoxicity, which could be leveraged for therapeutic applications.

Study on Lipid Metabolism

A study focused on the effects of this compound on lipid metabolism demonstrated its potential role as an inhibitor of endothelial lipase (EL). This enzyme is crucial for high-density lipoprotein (HDL) metabolism:

- Findings : The compound significantly increased HDL levels in vitro, indicating its potential as a therapeutic agent for cardiovascular diseases.

- Dosage Effects : At lower concentrations (1-5 μM), it enhanced HDL levels; however, at higher concentrations (>20 μM), cytotoxic effects were observed.

Neuroprotective Potential

Another investigation into the neuroprotective properties of this compound revealed its ability to inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease:

- Mechanism : The compound was shown to interact with amyloid precursor proteins, reducing their aggregation propensity.

- Results : In vitro assays demonstrated a reduction in neurotoxicity associated with amyloid-beta exposure when treated with this compound.

Safety Profile

Preliminary toxicity assessments indicate that while the compound exhibits promising biological activities, it also presents certain safety concerns:

- Acute Toxicity : Classified as acute toxic (H302, H312, H332), indicating potential risks upon exposure.

- Irritation Potential : It can cause skin irritation (H315) and serious eye damage (H319).

Scientific Research Applications

Introduction to 4-Methoxy-3-(trifluoromethoxy)phenylacetonitrile

This compound (CAS No. 1000555-32-7) is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. This compound is characterized by its trifluoromethoxy group, which imparts unique chemical properties that enhance its biological and physical applications.

Structure and Composition

- Chemical Formula : C10H8F3NO

- Molecular Weight : 215.17 g/mol

- Boiling Point : 50-53 °C

Physical Properties

The presence of the trifluoromethoxy group significantly alters the compound's polarity and hydrophobicity, making it suitable for various applications in drug design and materials science.

Medicinal Chemistry

This compound has potential applications in drug development due to its structural characteristics that can influence biological activity. The trifluoromethyl group is known to enhance the pharmacological properties of compounds by increasing metabolic stability and bioavailability.

Case Studies:

- Antidepressants : Research indicates that compounds with trifluoromethyl groups can exhibit increased potency in inhibiting serotonin uptake, which is crucial for developing antidepressants .

- Antiviral Agents : The structural modifications provided by the trifluoromethoxy group may enhance the efficacy of antiviral drugs by improving their interaction with viral enzymes .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis, particularly in creating more complex molecular structures.

Synthetic Pathways:

- Coupling Reactions : It can be utilized in coupling reactions to synthesize various derivatives that possess enhanced biological activities.

- Nucleophilic Substitution : The presence of the acetonitrile functional group allows for nucleophilic substitution reactions, making it a valuable building block in synthetic organic chemistry .

Materials Science

In materials science, this compound has been explored for its properties as a doping agent in organic semiconductors.

Applications:

- Organic Electronics : The compound can be used to improve charge transport properties in organic semiconductors, which are vital for developing efficient electronic devices .

Agrochemicals

The compound's unique properties may also extend to agricultural applications, particularly in developing new pesticides or herbicides that require specific chemical characteristics for efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Phenylacetonitrile Family

The biological and chemical properties of phenylacetonitrile derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Key Analogues

(a) Electronic Effects

- The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, which increases the electrophilicity of the nitrile group compared to non-fluorinated analogues like (4-methoxyphenyl)acetonitrile . This enhances reactivity in nucleophilic addition reactions, making it valuable in synthesizing heterocycles (e.g., tetrazoles) .

- Methoxy vs.

Preparation Methods

Trifluoromethylation Pathway and Key Reaction Steps

One documented and practical synthetic route begins with an aminophenylacetonitrile precursor, followed by trifluoromethylation, diazotization, and reduction steps to yield the desired trifluoromethoxy-substituted phenylacetonitrile.

| Step | Reaction Type | Reagents & Conditions | Outcome & Notes |

|---|---|---|---|

| 1 | Trifluoromethylation | p-Aminophenylacetonitrile + tert-butyl peroxide + sodium trifluoromethanesulfinate (Langlois reagent) at room temperature or 15-20°C for 4 hours | Introduces trifluoromethyl group ortho to amine, forming 3-trifluoromethyl-4-aminophenylacetonitrile intermediate. Temperature control critical for yield optimization. |

| 2 | Diazotization | Sodium nitrite + sulfuric acid at 0-5°C | Converts amine to diazonium salt, a reactive intermediate for further transformation. |

| 3 | Reduction | Hypophosphorous acid | Reduces diazonium group to hydrogen, completing conversion to 4-Methoxy-3-(trifluoromethoxy)phenylacetonitrile. |

| 4 | Purification | Extraction with ethyl acetate + vacuum distillation | Isolates pure product with yields ranging from 54.5% to 78.9%, depending on reaction conditions. |

- Conducting the trifluoromethylation at 15-20°C rather than room temperature significantly improved yield from 54.5% to 78.9%, demonstrating the importance of temperature control in this pathway.

The introduction of the acetonitrile group onto the aromatic ring is commonly achieved via cyanation reactions involving benzylamines or benzyl halides.

- Reaction of N-(lower alkyl)-3-methoxy-4-hydroxybenzylamine with hydrogen cyanide (hydrocyanic acid) in polar aprotic solvents such as dimethylsulfoxide (DMSO) at elevated temperatures (100–190°C, preferably 110–140°C) produces 4-hydroxy-3-methoxyphenylacetonitrile with high yield (88–94%) and purity.

Reaction Conditions and Notes:

| Parameter | Details |

|---|---|

| Starting Materials | N-(lower alkyl)-3-methoxy-4-hydroxybenzylamine (e.g., methyl or ethyl derivatives) |

| Cyanide Source | Hydrogen cyanide (anhydrous or generated in situ from metal cyanides and organic acids) |

| Solvent | Polar aprotic solvents, preferentially dimethylsulfoxide |

| Temperature | 100–190°C, optimal range 110–140°C |

| Reaction Time | 2–6 hours, with shorter times achievable due to optimized conditions |

| Yield | 88–94%, significantly higher than earlier methods (~58%) |

| Purification | Product obtained with high purity, often without need for extensive distillation |

This method avoids the need for prior protection of phenolic hydroxyl groups and reduces reaction time and complexity compared to traditional benzyl halide cyanation routes.

Nucleophilic Substitution and Alkylation Approaches

Another common approach involves nucleophilic substitution reactions where aryl halides or benzyl halides are alkylated with cyanide sources (e.g., sodium cyanide or potassium cyanide) under controlled anhydrous conditions to prevent hydrolysis of the nitrile group.

- Ensuring anhydrous conditions is critical to prevent hydrolysis and formation of hazardous byproducts such as hydrogen cyanide (HCN).

- Purity control is essential, with gas chromatography recommended to verify >97% purity for research applications.

- Storage of intermediates and final products at 0–6°C in airtight, light-resistant containers is advised to maintain stability.

Summary Table of Preparation Methods

| Methodology | Starting Material(s) | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Trifluoromethylation + Diazotization + Reduction | p-Aminophenylacetonitrile | tert-butyl peroxide, sodium trifluoromethanesulfinate, NaNO2, H2SO4, hypophosphorous acid; 15-20°C for trifluoromethylation | 54.5–78.9 | Temperature critical; multi-step; suitable for scale-up |

| Cyanation of N-(lower alkyl)-3-methoxy-4-hydroxybenzylamine | N-(lower alkyl)-3-methoxy-4-hydroxybenzylamine | Hydrogen cyanide, DMSO, 110–140°C, 2–6 h | 88–94 | High yield and purity; single-step; avoids protection steps |

| Nucleophilic substitution (alkylation with cyanide) | Aryl or benzyl halides | NaCN or KCN, anhydrous conditions | >97 purity recommended | Requires strict moisture control; safety precautions essential |

Research Findings and Practical Implications

- The trifluoromethylation pathway demonstrates that mild temperature adjustments can significantly improve yields, highlighting the importance of reaction optimization in fluorinated compound synthesis.

- The cyanation method using hydrogen cyanide in polar aprotic solvents offers a highly efficient route with excellent yields and purity, advantageous for pharmaceutical intermediate production.

- Safety and stability considerations are paramount due to the toxicity and reactivity of cyanide-containing reagents and fluorinated intermediates; appropriate handling and storage protocols must be rigorously followed.

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling 4-Methoxy-3-(trifluoromethoxy)phenylacetonitrile in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Self-contained respirators are required during firefighting due to hydrogen cyanide (HCN) release .

- Storage : Store in tightly sealed containers at 0–6°C, away from oxidizing agents. Ensure ventilation to prevent vapor accumulation .

- First Aid : For eye exposure, rinse with water for 15 minutes; if ingested, seek immediate medical attention without inducing vomiting .

- Hazards : Releases toxic gases (HCN, NOx) upon combustion. Use CO₂ or alcohol-resistant foam for fire suppression .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Methodological Answer :

- Key Properties :

- Applications : The trifluoromethoxy group enhances electron-withdrawing effects, influencing reactivity in nucleophilic substitutions .

Q. How can researchers synthesize and purify this compound?

- Methodological Answer :

- Synthesis : Start with 3-fluoro-5-methoxyphenylacetonitrile (CAS 914637-31-3) as a precursor. Introduce trifluoromethoxy groups via Ullmann coupling or nucleophilic aromatic substitution under anhydrous conditions .

- Purification : Use silica gel chromatography (hexane/ethyl acetate, 4:1) or fractional distillation under reduced pressure (1–2 mmHg) to isolate the product .

- Characterization : Confirm purity via GC-MS (>97%) and NMR (¹⁹F NMR for fluorine environment analysis) .

Advanced Research Questions

Q. How can researchers optimize the hydrolysis kinetics of this compound under near-critical water conditions?

- Methodological Answer :

- Experimental Design :

- Use a batch reactor at 523–563 K and 10–25 MPa. Monitor reaction progress via HPLC .

- Kinetic Parameters : For phenylacetonitrile analogs, activation energy (Eₐ) ranges from 64.4–82.4 kJ/mol. Adjust for substituent effects: Trifluoromethoxy groups may lower Eₐ due to electron withdrawal .

- Mechanism : Sequential hydrolysis to phenylacetamide (intermediate) and phenylacetic acid. Use pseudo-first-order kinetics to model rate constants .

Q. What computational methods are effective for analyzing reaction pathways of this compound on catalytic surfaces?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate energy barriers for dehydrogenation and C–H activation. The –CN group lowers barriers (e.g., 1.44 eV vs. 1.76 eV for ethylbenzene) by stabilizing transition states .

- Surface Modeling : Use Au(111) surfaces to study selectivity in methylcyano group reactions. Compare with 4,4’-diethylbiphenyl (DBP) to isolate substituent effects .

- Software : Gaussian 16 or VASP for geometry optimization; visualize with Avogadro .

Q. How do contradictory data on substituent effects in fluorinated phenylacetonitriles inform reaction optimization?

- Methodological Answer :

- Case Study : Fluorine vs. trifluoromethoxy substituents:

- Electron Withdrawal : Trifluoromethoxy groups increase electrophilicity but may sterically hinder nucleophilic attacks compared to fluorine .

- Data Reconciliation : Use competitive reaction experiments (e.g., SNAr with varying substituents) to isolate electronic vs. steric contributions. Monitor yields via ¹⁹F NMR .

- Recommendation : Apply Hammett constants (σₘ) to predict reactivity. For –OCF₃, σₘ ≈ 0.52, comparable to –NO₂ (0.71), but with lower steric demand .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.